molecular formula C10H7N5O B8429799 Tetrazolylquinoline

Tetrazolylquinoline

Cat. No.: B8429799
M. Wt: 213.20 g/mol
InChI Key: HPOFGMVVGWXUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazolylquinoline is a privileged chemical scaffold in medicinal chemistry, merging the quinoline heterocycle with a tetrazole ring. This combination creates a high-value building block for pharmaceutical research and development, particularly in designing novel receptor antagonists and antimicrobial agents. A primary application of this compound is in the development of non-peptidic Angiotensin II (AII) receptor antagonists for antihypertensive therapy . Compounds based on this scaffold, designed as modifications of the biphenyltetrazole substructure found in drugs like Losartan, have demonstrated nanomolar affinity for the AT1 receptor and have shown potency equipotent to or greater than Losartan in inhibiting Ang II-induced contraction . The tetrazole group acts as a bioisostere for a carboxylic acid, offering greater metabolic stability and improved absorption profiles, which is a critical advantage in drug design . Beyond cardiovascular research, this compound derivatives exhibit a broad spectrum of chemotherapeutic activities. The quinoline moiety is associated with diverse biological properties, including antimicrobial, antiviral, antimalarial, and anti-inflammatory activities . Recent studies highlight its potential in antiviral research, where certain this compound-containing compounds have shown moderate antiviral activity against the influenza A (H1N1) virus, with their efficacy being influenced by the substitution pattern on the tetrazole ring . Synthetic methods for Tetrazolylquinolines continue to advance, with modern approaches focusing on pot, atom, and step-economic (PASE) strategies and green chemistry metrics to improve efficiency and reduce environmental impact . One efficient synthesis involves the cycloaddition of a nitrile precursor with trimethylsilyl azide, catalyzed by dibutyltin oxide in toluene, to yield the tetrazole product conveniently . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

3-(2H-tetrazol-5-yl)-1H-quinolin-2-one

InChI

InChI=1S/C10H7N5O/c16-10-7(9-12-14-15-13-9)5-6-3-1-2-4-8(6)11-10/h1-5H,(H,11,16)(H,12,13,14,15)

InChI Key

HPOFGMVVGWXUBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NNN=N3

Origin of Product

United States

Synthetic Methodologies for Tetrazolylquinoline Derivatives

Classical and Contemporary Synthetic Routes to the Tetrazolylquinoline Nucleus

The assembly of the this compound core relies on a variety of synthetic approaches. These include multi-component reactions that build molecular complexity in a single step, classical cyclocondensation methods to form the fused heterocyclic system, and powerful transition-metal-catalyzed transformations for C-C and C-N bond formation. In recent years, metal-free catalytic systems have also emerged as a sustainable alternative.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. nih.goviipseries.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. wikipedia.orgbeilstein-journals.org For the synthesis of complex heterocycles like tetrazolylquinolines, MCRs, particularly isocyanide-based MCRs such as the Ugi and Passerini reactions, are powerful tools. iipseries.orgslideshare.net

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. beilstein-journals.org A key variation for tetrazole synthesis is the Ugi-azide reaction, where an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃), replaces the carboxylic acid component. This modification allows for the direct incorporation of the tetrazole moiety. researchgate.netresearchgate.net A sequence involving an initial Ugi-azide MCR can generate a highly functionalized intermediate which then undergoes a subsequent metal-catalyzed cyclization to form the final quinoline (B57606) or isoquinolone ring system. For instance, N-acylaminomethyltetrazoles, prepared via an Ugi-azide reaction, can be reacted with arylacetylenes in the presence of a rhodium(III) catalyst to yield tetrazole-isoquinolone hybrids through a C(sp²)–H activation and annulation process. researchgate.net

The Passerini three-component reaction (Passerini-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.govnih.gov This reaction can be integrated into multi-step sequences to build heterocyclic systems. researchgate.net For example, a Passerini reaction can be followed by a Staudinger reaction and an intramolecular aza-Wittig reaction to construct complex fused heterocycles. While direct synthesis of tetrazolylquinolines via a single Passerini step is not common, its ability to create complex intermediates makes it a valuable strategy in sequential reactions leading to the target scaffold. researchgate.netresearchgate.net

These MCR strategies are summarized in the table below.

MCR Type Components Key Features Application to this compound Synthesis Reference(s)
Ugi-Azide ReactionAldehyde, Amine, Isocyanide, Azide Source (e.g., TMSN₃)Forms a 1,5-disubstituted tetrazole core in one step. Offers high molecular diversity.Synthesis of N-acylaminomethyltetrazole intermediates, which can undergo subsequent cyclization (e.g., Rh-catalyzed annulation) to form tetrazole-fused quinolones. researchgate.netresearchgate.net
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, IsocyanideProduces α-acyloxy amides. Tolerates a wide range of functional groups.Used to generate complex acyclic precursors that can be converted to heterocyclic systems like quinazolines in subsequent post-condensation steps. nih.govresearchgate.net

Table 1. Overview of Multi-component Reaction Strategies.

Cyclocondensation reactions are fundamental to the synthesis of fused heterocyclic systems like tetrazolo[1,5-a]quinolines. These methods involve the intramolecular or intermolecular reaction of precursors to form the final ring system.

One of the most direct methods is the reaction of a substituted 2-chloroquinoline (B121035) with an azide source, such as sodium azide. This reaction proceeds via nucleophilic aromatic substitution followed by an intramolecular cyclization of the resulting azidoquinoline to form the fused tetrazole ring. researchgate.net

Another classical approach involves the intramolecular cyclocondensation of 2-azidoarylidenes. These intermediates can be synthesized via a Knoevenagel condensation between a 2-azidobenzaldehyde (B97285) and a compound with an active methylene (B1212753) group, such as a nitrile. The subsequent intramolecular [3+2] cycloaddition of the azide group onto the nitrile's C≡N bond yields the tetrazolo[1,5-a]quinoline (B14009986) core. researchgate.net

Furthermore, established named reactions for quinoline synthesis can be adapted to produce tetrazolylquinolines.

Friedländer Annulation : This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org By using starting materials where either the aminoaryl ketone or the methylene component already bears a tetrazole substituent, substituted tetrazolylquinolines can be prepared. The reaction is often catalyzed by acids or bases and can be promoted by microwave irradiation or mechanochemical methods. organic-chemistry.orgresearchgate.net

Doebner-von Miller Reaction : This synthesis involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, catalyzed by a strong acid. wikipedia.orgsynarchive.com Similar to the Friedländer approach, if the aniline or the carbonyl compound is pre-functionalized with a tetrazole group, this method can provide access to the this compound scaffold.

Method Starting Materials Catalyst/Conditions Description Reference(s)
From Haloquinolines2-Chloroquinoline, Sodium AzideDMF, HeatNucleophilic substitution followed by intramolecular cyclization of the azidoquinoline intermediate. researchgate.net
Intramolecular Cycloaddition2-Azidobenzaldehyde, PhenylchalcogenylacetonitrilesK₂CO₃, DMSO/H₂OKnoevenagel condensation forms a 2-azidoarylidene intermediate, which undergoes intramolecular [3+2] cycloaddition. researchgate.net
Friedländer Annulation2-Aminoaryl ketone, Active methylene compoundAcid or Base (e.g., p-TsOH, KOH)Condensation followed by cyclization to form the quinoline ring. A tetrazole substituent can be present on either starting material. wikipedia.orgorganic-chemistry.org
Doebner-von Miller ReactionAniline, α,β-Unsaturated carbonyl compoundLewis or Brønsted Acid (e.g., SnCl₄, HCl)Acid-catalyzed cyclization. A tetrazole substituent can be pre-installed on the aniline reactant. wikipedia.orgsynarchive.com

Table 2. Cyclocondensation Approaches for this compound Synthesis.

Transition-metal catalysis provides a powerful and versatile platform for the synthesis and functionalization of heterocyclic compounds, including tetrazolylquinolines. These methods often offer high efficiency, selectivity, and functional group tolerance.

A primary strategy involves the direct C–H activation of the quinoline core. nih.gov Catalysts based on palladium (Pd), rhodium (Rh), or cobalt (Co) can selectively activate a C–H bond on the quinoline ring, allowing for the introduction of various functional groups. mdpi.comorganic-chemistry.org For the synthesis of tetrazolylquinolines, this can be envisioned as a direct C–H tetrazolylation, where a quinoline reacts with a tetrazolylating agent. More commonly, a C–H activation event is used to build the quinoline ring itself onto a pre-existing tetrazole-containing molecule. For example, Rh(III)-catalyzed C–H activation of N-acylaminomethyltetrazoles and their subsequent annulation with alkynes is an effective route to tetrazole-isoquinolone hybrids. researchgate.net

Cross-coupling reactions are another cornerstone of transition-metal catalysis. A halo-substituted quinoline (e.g., 2-chloroquinoline or 4-bromoquinoline) can be coupled with a tetrazole derivative using a palladium or copper catalyst. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is widely used to form 1,2,3-triazoles. nih.gov Analogous copper- or palladium-catalyzed reactions can be employed to couple quinoline precursors with tetrazole moieties.

Catalytic System Reactants Reaction Type Key Features Reference(s)
Pd(OAc)₂ / LigandHaloquinoline, Tetrazole derivativeCross-coupling (e.g., Buchwald-Hartwig amination analogue)Forms a C-N bond between the quinoline ring and the tetrazole nitrogen. snnu.edu.cn
[RhCp*Cl₂]₂ / AgSbF₆N-acylaminomethyltetrazole, ArylacetyleneC-H Activation / AnnulationBuilds the isoquinolone ring onto a pre-formed tetrazole. researchgate.net
Cu(I) saltsAzido-quinoline, Terminal alkyne (analogy)CycloadditionHighly efficient "click" reaction for forming triazoles, with principles applicable to tetrazole synthesis. nih.gov
Co(III) catalystsAniline, Alkyne, DMSOC-H Activation / CyclizationDirect synthesis of quinolines where DMSO acts as a C1 source; can be adapted for tetrazole-substituted anilines. organic-chemistry.org

Table 3. Transition-Metal-Catalyzed Syntheses.

Growing interest in green and sustainable chemistry has spurred the development of metal-free catalytic systems. rsc.orgnih.gov These methods avoid the cost and potential toxicity associated with residual trace metals in the final products, which is particularly important in medicinal chemistry. mdpi.com

Organocatalysis utilizes small organic molecules to catalyze reactions. scienceopen.commdpi.com Proline and its derivatives, such as 5-pyrrolidin-2-yltetrazole, have been shown to be effective organocatalysts for various asymmetric transformations, including Mannich and Michael additions. cam.ac.uk These reactions can be used to construct chiral precursors that are then cyclized to form quinoline-based structures. For example, an organocatalytic Michael addition can set the stereochemistry of a side chain that is later incorporated into a quinoline ring system.

Photocatalysis, which uses visible light to drive chemical reactions, has also emerged as a powerful metal-free strategy. wikipedia.orgrsc.org Organic dyes like Methylene Blue or Eosin Y can act as photocatalysts. nih.gov A visible-light-mediated approach has been reported for the regioselective synthesis of 1H-tetrazoles directly from aldehydes and sodium azide, catalyzed by a cobalt-graphene nitride composite (Co@g-C₃N₄). rsc.org This demonstrates the potential for light-driven, metal-free (or base-metal-catalyzed) methods to construct the tetrazole ring, which can then be integrated into a quinoline framework. Furthermore, a metal- and base-free synthesis of tetrazolo[1,5-a]quinolines has been achieved through the reaction of o-alkynylisocyanobenzenes with sodium azide, involving a nucleophilic addition followed by a 6-endo cyclization. researchgate.net

Catalysis Type Catalyst/Mediator Reaction Description Reference(s)
CyclizationNone (Thermal)Nucleophilic addition / 6-endo cyclizationReaction of o-alkynylisocyanobenzenes with sodium azide under metal- and base-free conditions. researchgate.net
Organocatalysis5-Pyrrolidin-2-yltetrazoleMannich/Michael AdditionAsymmetric synthesis of chiral intermediates for subsequent conversion to quinoline derivatives. cam.ac.uk
PhotocatalysisMethylene Blue (MB⁺)Friedländer AnnulationVisible-light-driven synthesis of quinolines from 2-aminoaryl ketones, adaptable for tetrazole-substituted precursors. nih.gov
Iodine-MediatedMolecular Iodine (I₂)Oxidative CyclizationI₂ can catalyze the formation of quinolines under metal-free conditions. organic-chemistry.org

Table 4. Metal-Free Synthetic Approaches.

Transition-Metal-Catalyzed Transformations for this compound Analogs

Advancements in Heterocyclic Synthesis Pertaining to Tetrazolylquinolines

The field of heterocyclic synthesis is continually evolving, with new methodologies enabling more efficient and selective access to complex structures like tetrazolylquinolines. Key advancements include the development of novel catalytic systems and a deeper understanding of reaction mechanisms, which has led to improved control over product formation.

The synthesis of tetrazolylquinolines presents a significant challenge in regioselectivity. This pertains to both the position of the tetrazole ring on the quinoline nucleus (e.g., 2-, 3-, or 4-tetrazolylquinoline) and, in the case of N-substituted tetrazoles, the specific nitrogen atom of the tetrazole ring that is attached to the quinoline.

Control over the substitution pattern on the quinoline ring is often achieved through modern C-H functionalization strategies. mdpi.com The intrinsic reactivity of the quinoline ring often favors functionalization at the C2 or C8 positions due to the directing effect of the ring nitrogen. mdpi.com However, by employing specific directing groups or catalytic systems, functionalization at other positions, such as C3, C4, or C5, can be achieved. mdpi.comrsc.org For example, a radical-based direct C-H iodination of quinolines has been shown to be selective for the C3 position, providing an iodinated intermediate that can then be converted to a 3-tetrazolylquinoline. rsc.org

The regioselectivity of the tetrazole ring formation itself is governed by the mechanism of the [3+2] cycloaddition. The reaction of an organic azide with a nitrile is a common method for forming a 5-substituted tetrazole. Alternatively, the reaction of an azide with an isocyanide can lead to 1,5-disubstituted tetrazoles. researchgate.net The regiochemistry of cycloaddition reactions between azides and unsymmetrical alkynes or nitriles is influenced by electronic and steric factors of the substrates and can sometimes be controlled by the choice of catalyst. nih.govorganic-chemistry.org For instance, a regioselective cycloaddition of arenediazonium salts with trimethylsilyldiazomethane (B103560) has been reported for the synthesis of 2-aryltetrazoles. nih.gov Applying such principles to quinoline-containing substrates is crucial for selectively accessing different this compound isomers.

Strategy Methodology Regiocontrol Aspect Example Reference(s)
C-H FunctionalizationDirect C-H IodinationControls position on the quinoline ringSelective iodination at the C3 position of quinoline, followed by conversion to the tetrazole. rsc.org
C-H FunctionalizationDirecting Group-Assisted C-H ActivationControls position on the quinoline ringUse of a directing group at the N1 or C8 position can guide metal catalysts to specific C-H bonds (e.g., C2, C5, C8). mdpi.com
[3+2] CycloadditionNitrile + AzideControls tetrazole ring formationReaction of a cyanoquinoline with sodium azide to form a 5-(quinolinyl)tetrazole. researchgate.net
[3+2] CycloadditionIsocyanide + AzideControls tetrazole ring formationUgi-azide reaction to form a 1,5-disubstituted tetrazole, where one substituent can be a quinoline precursor. researchgate.netresearchgate.net

Table 5. Strategies for Regioselective Synthesis of this compound Isomers.

Stereoselective and Chiral Synthesis of this compound Compounds

The development of methods for the stereoselective synthesis of this compound compounds is crucial for accessing specific enantiomers or diastereomers, which often exhibit distinct biological activities. Chiral synthesis, also known as asymmetric synthesis, aims to produce a target molecule with a defined three-dimensional arrangement of its atoms. uclm.es This control over stereochemistry is paramount in medicinal chemistry and materials science. rsc.org

Key strategies in stereoselective synthesis include the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis. wikipedia.org Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Asymmetric catalysis employs chiral catalysts to favor the formation of one enantiomer over the other. uclm.es Chiral pool synthesis utilizes readily available chiral starting materials, such as amino acids or sugars, to construct the desired chiral target molecule.

Recent advancements have seen the application of chiral phosphoric acids as effective organocatalysts in a variety of enantioselective transformations, leading to the synthesis of axially chiral compounds with high efficiency and stereoselectivity. beilstein-journals.org For instance, the stereoselective synthesis of diterpene-type aminotriols has been achieved from stevioside, a natural product, through a series of stereoselective transformations. mdpi.com These methods often result in the formation of key intermediates like spiro-epoxides which can be further functionalized. mdpi.com The stereoselective synthesis of unnatural α-amino acid derivatives has also been accomplished using photoredox catalysis. rsc.org

Table 1: Examples of Stereoselective Synthesis Methodologies
MethodologyDescriptionKey FeaturesReference
Chiral AuxiliaryTemporary incorporation of a stereogenic group to control stereochemical outcome.Reliable and versatile for producing enantiomerically pure compounds. wikipedia.org
Asymmetric CatalysisUse of chiral catalysts to favor the formation of a specific enantiomer.Effective at low concentrations, suitable for industrial scale. uclm.es
Chiral Pool SynthesisUtilization of readily available chiral starting materials.Attractive when the target molecule has similar chirality to an inexpensive natural building block.
Chiral Phosphoric Acid CatalysisOrganocatalysis for enantioselective transformations.Produces axially chiral compounds with high efficiency and stereoselectivity. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound derivatives aims to reduce the environmental impact of chemical processes. yale.edu These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemicals, safer solvents, and energy efficiency. yale.eduacs.org

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. acs.org Solvent-free synthesis, or mechanochemical synthesis, has emerged as a promising alternative. rsc.orggoogle.com This approach involves the grinding of reactants together, often eliminating the need for a solvent and minimizing waste. rsc.orggoogle.com For example, a solvent-free method for producing acetaminophen (B1664979) involves the direct reaction of 4-aminophenol (B1666318) and acetic anhydride (B1165640) by mechanical grinding. google.com Thermal solvent-free conditions have also been successfully employed for the synthesis of pyrazolyl chalcones and pyrazolines. nih.gov

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are energy-efficient techniques that can significantly accelerate reaction rates, improve yields, and enhance product purity. nih.govijsssr.comscielo.org.mx

Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times and cleaner reactions compared to conventional heating methods. nih.gov It has been successfully used in the one-pot multicomponent synthesis of various heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov The use of microwave assistance is considered a green technology as many reactions can be conducted under solvent-free conditions. scielo.org.mx

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances chemical reactivity. ijsssr.commdpi.com This technique has been employed for the synthesis of quinoline-imidazole hybrids and other heterocyclic compounds, often resulting in higher yields and shorter reaction times under milder conditions. ijsssr.comnih.gov

Table 2: Comparison of Green Synthesis Techniques
TechniquePrincipleAdvantagesExample ApplicationReference
Solvent-Free SynthesisMechanical grinding or thermal reaction without a solvent.Eliminates solvent waste, often simplifies purification.Synthesis of acetaminophen. rsc.orggoogle.com
Microwave-Assisted SynthesisRapid and uniform heating using microwave irradiation.Shorter reaction times, higher yields, cleaner products.Synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.govscielo.org.mx
Ultrasound-Assisted SynthesisAcoustic cavitation enhances chemical reactivity.Higher yields, shorter reaction times, milder conditions.Synthesis of quinoline-imidazole hybrids. ijsssr.comnih.gov

Catalyst Design for Sustainable this compound Production

The design of efficient and sustainable catalysts is a cornerstone of green chemistry. researchgate.netugent.be Catalysts provide alternative reaction pathways with lower activation energies, enabling reactions to proceed under milder conditions, thus reducing energy consumption and waste. alliedacademies.org

Nanomaterials have emerged as highly efficient catalysts due to their high surface-area-to-volume ratio and unique electronic properties. rsc.orgazonano.com Nanocatalysts, particularly those based on magnetic nanoparticles, offer significant advantages such as easy separation from the reaction mixture using an external magnet and high reusability. nanomaterchem.comnih.gov

Copper catalysts supported on magnetic nanoparticles have shown high catalytic activity in the synthesis of tetrazoles. nanomaterchem.com These catalysts are often composed of readily available and inexpensive metals, further contributing to the sustainability of the process. nanomaterchem.com Various nanomaterials, including those based on boehmite, carbon, and MCM-41, have been explored for the green synthesis of tetrazole derivatives. rsc.org The use of palladium-based nanosheets has also shown promise as a cost-effective alternative to platinum catalysts in reactions like the hydrogen evolution reaction. innovationnewsnetwork.com

Biocatalysis utilizes enzymes or whole cells to catalyze chemical reactions, offering a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods. numberanalytics.comnih.gov Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity, which can reduce the need for protecting groups and minimize waste. acs.orgnumberanalytics.com

Enzyme-mediated synthesis has been applied to produce a variety of complex molecules. nih.govnih.gov For example, enzymes like lipases and ketoreductases are used in the pharmaceutical industry for the synthesis of chiral intermediates. numberanalytics.com The use of enzymes such as horseradish peroxidase and laccase can mediate radical polymerizations. mdpi.com Furthermore, enzyme-mediated approaches have been developed for the bioorthogonal installation of functional groups and the synthesis of natural products. nih.govrsc.org While the direct enzyme-mediated synthesis of tetrazolylquinolines is an emerging area, the principles of biocatalysis offer a promising avenue for future development of sustainable synthetic routes.

Reaction Mechanisms and Mechanistic Elucidation in Tetrazolylquinoline Chemistry

Detailed Reaction Pathway Analysis of Tetrazolylquinoline Formation

The principal and most versatile method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction, a type of Huisgen 1,3-dipolar cycloaddition. researchgate.netnih.gov In the context of this compound synthesis, this typically involves the reaction of a quinoline (B57606) derivative bearing a nitrile group (a dipolarophile) with an azide (B81097) source (a 1,3-dipole).

The most widely accepted pathway does not proceed via a concerted cycloaddition but through a stepwise mechanism. acs.orgnih.gov Computational studies using Density Functional Theory (DFT) suggest that the reaction initiates with the activation of the nitrile. acs.orgorganic-chemistry.org When a proton source or a Lewis acid is present, it coordinates to the nitrogen atom of the quinoline-nitrile, increasing its electrophilicity. organic-chemistry.orgorganic-chemistry.org This activation facilitates the nucleophilic attack by the azide anion (N₃⁻) on the nitrile carbon. acs.org

Several catalytic systems have been developed to promote this transformation under milder conditions and with higher yields. These include:

Lewis Acids: Zinc salts (e.g., ZnCl₂) and tin compounds (e.g., dibutyltin (B87310) oxide) are commonly used. thieme-connect.denih.gov They function by activating the nitrile group towards nucleophilic attack. organic-chemistry.org

Cobalt Complexes: A cobalt(II) complex with a tetradentate N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand has been shown to efficiently catalyze the [3+2] cycloaddition. Mechanistic studies indicate the formation of an intermediate cobalt(II) diazido complex. acs.org

Organocatalysts: An organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride has also been reported to be highly effective. acs.org

The synthesis of the precursor, the substituted quinoline itself, can be achieved through classic methods like the Gould-Jacobs reaction or the Friedländer synthesis, which construct the quinoline ring system from appropriate aniline (B41778) and carbonyl precursors. organic-chemistry.orgyoutube.com Once the quinoline nitrile is formed, the cycloaddition provides a direct route to the desired this compound.

Kinetic Studies of this compound Synthetic Processes

Specific kinetic data for the synthesis of tetrazolylquinolines are not extensively documented in the literature. However, kinetic studies on the formation of analogous 5-substituted-1H-tetrazoles provide significant insights into the factors governing the reaction rates. nih.govbeilstein-journals.org The rate of tetrazole formation from an azide and a nitrile is highly dependent on the nature of the reactants, the catalyst, and the reaction conditions.

The rate-determining step is generally considered to be the activation of the nitrile and its subsequent attack by the azide. acs.org Consequently, the electronic properties of the substituent on the nitrile play a crucial role.

Electronic Effects: The presence of electron-withdrawing groups on the nitrile substrate enhances the reaction rate. acs.orgnih.gov This is because these groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide. Computational studies have calculated the activation barriers for the cycloaddition of azides to various nitriles, showing a strong correlation between the electron-withdrawing potential of the substituent and a lower activation energy. acs.org

Catalysis: Catalysts significantly accelerate the reaction, allowing it to proceed at lower temperatures and in shorter times. organic-chemistry.orgbeilstein-journals.org For instance, microwave-assisted synthesis of 5-substituted-1H-tetrazoles at 220 °C can be completed in 4-15 minutes, depending on the nitrile's reactivity. beilstein-journals.org Lewis acid catalysts like ZnBr₂ and AlCl₃ enhance rates by activating the nitrile. organic-chemistry.org

Temperature: The reaction typically requires elevated temperatures, often in the range of 100-150 °C for uncatalyzed reactions. acs.org The use of microwave irradiation can dramatically reduce reaction times by efficiently reaching and maintaining these high temperatures. beilstein-journals.orgresearchgate.net

While precise rate constants for this compound synthesis are sparse, computational chemistry provides valuable estimates for the activation energies of the key steps in tetrazole formation.

Table 1: Calculated Activation Barriers for Key Steps in Tetrazole Formation via Different Mechanistic Pathways.

ReactantsProposed Mechanism StepCatalyst/ConditionsCalculated Activation Barrier (kcal/mol)Reference
MeN₃ + MeCNConcerted [2+3] Cycloaddition (TS1)Uncatalyzed31.6 acs.org
MeN₃ + CF₃CNConcerted [2+3] Cycloaddition (TS1)Uncatalyzed21.8 acs.org
N₃⁻ + MeCNAnionic [2+3] CycloadditionUncatalyzed (in nonprotic solvent)29.2 acs.org
HN₃ + MeCNNitrile Activation → Imidoyl Azide FormationProtic Acid26.9 acs.org
HN₃ + MeSO₂CNNitrile Activation → Imidoyl Azide FormationProtic Acid14.8 acs.org

Data derived from Density Functional Theory (DFT) calculations at the B3LYP level. The data illustrates the influence of electron-withdrawing substituents (e.g., -CF₃, -SO₂Me) in lowering the activation energy compared to electron-donating or neutral substituents (e.g., -CH₃).

Spectroscopic and Computational Investigations of Reaction Intermediates

The elucidation of the reaction mechanism for this compound formation heavily relies on a combination of spectroscopic and computational techniques to identify and characterize the short-lived intermediates. researchgate.net

Computational Investigations: Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surface of the azide-nitrile cycloaddition. acs.orgnih.govacs.org These computational models allow researchers to:

Propose and Validate Mechanisms: DFT calculations can compare the energetic favorability of different pathways, such as a concerted versus a stepwise mechanism. Studies consistently show that the stepwise pathway involving an imidoyl azide intermediate has a lower activation barrier than a direct [2+3] cycloaddition, especially in the presence of a catalyst or proton source. acs.orgorganic-chemistry.org

Characterize Transition States: Computational methods can calculate the geometry and energy of transition states, which are fleeting structures at the peak of the energy barrier between reactants and products. ims.ac.jpmit.edu This provides a detailed picture of the bond-forming and bond-breaking processes.

Analyze Intermediate Stability: The stability of proposed intermediates, like the crucial imidoyl azide, can be calculated. For instance, DFT studies show that the stability of the imidoyl azide intermediate increases with the electron-withdrawing power of the substituent on the nitrile. acs.org

Spectroscopic Investigations: Direct observation of reaction intermediates is challenging due to their low concentration and short lifetimes. However, modern spectroscopic methods provide powerful tools for their detection and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation of both stable products and, in some cases, observable intermediates. fraunhofer.de

¹H and ¹³C NMR are used to confirm the structure of the final this compound products.

¹⁵N NMR is particularly diagnostic for tetrazoles, as the chemical shifts of the four nitrogen atoms in the ring are sensitive to the substitution pattern, allowing for clear differentiation between 1,5- and 2,5-disubstituted isomers. thieme-connect.deresearchgate.net

In some systems, intermediates like imidoyl azides have been successfully observed using techniques like HPLC combined with FTIR and NMR spectroscopy, particularly when stabilized by specific functional groups (e.g., trifluoroethyl groups) that slow down subsequent reaction steps. Monitoring reactions by ¹H NMR can reveal the appearance and disappearance of signals corresponding to transient species. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the final products. beilstein-journals.org Electrospray ionization mass spectrometry (ESI-MS) can be used to monitor the reaction in real-time, detecting the mass-to-charge ratio of intermediates present in the reaction mixture, thereby providing direct evidence for their existence in the catalytic cycle. acs.org

Table 2: Spectroscopic Data Used in the Elucidation of Tetrazole Structures and Intermediates.

TechniqueApplicationCharacteristic Features / ObservationsReference
¹³C NMRDistinguishing IsomersThe chemical shift of the tetrazole ring carbon (C5) in a 2,5-disubstituted tetrazole is consistently ~10 ppm downfield compared to the corresponding 1,5-isomer. thieme-connect.de
¹⁵N NMRStructural AssignmentThe four nitrogen atoms of the tetrazole ring have distinct chemical shifts that clearly differentiate between N1 and N2 substitution patterns. thieme-connect.deresearchgate.net
FTIR SpectroscopyIdentifying IntermediatesImidoyl azides show a characteristic absorbance for the azide group (N₃) at approximately 2136 cm⁻¹.
ESI-MSDetecting IntermediatesUsed to detect and characterize transient species like metal-complexed intermediates (e.g., cobalt(II) diazido complex) directly from the reaction solution. acs.org

Together, these computational and spectroscopic approaches provide a comprehensive understanding of the intricate mechanistic details that govern the formation of tetrazolylquinolines.

Advanced Spectroscopic and Analytical Characterization of Tetrazolylquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including tetrazolylquinolines. rsc.org It provides unparalleled information about the chemical environment of magnetically active nuclei. rsc.orglibretexts.org

1D and 2D NMR Techniques (e.g., 1H, 13C, 31P NMR)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in piecing together the molecular puzzle of tetrazolylquinolines. weebly.com

¹H NMR: Proton NMR is the most common NMR technique and reveals the number of different types of protons and their neighboring environments. libretexts.org For tetrazolylquinolines, the aromatic protons of the quinoline (B57606) ring typically appear in the downfield region (δ 7.0-9.0 ppm), while protons on substituents will have characteristic chemical shifts.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. measurlabs.com The signals for the quinoline and tetrazole ring carbons can be assigned based on their chemical shifts and through correlation with proton spectra.

³¹P NMR: In cases where the tetrazolylquinoline scaffold is functionalized with phosphorus-containing groups, ³¹P NMR is an indispensable tool for characterizing these moieties. measurlabs.com

2D NMR Techniques: When 1D spectra become crowded or ambiguous, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively. weebly.comulethbridge.ca

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Generic this compound Scaffold.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Quinoline H-28.5 - 9.0148 - 152
Quinoline H-37.2 - 7.8120 - 125
Quinoline H-48.0 - 8.5145 - 150
Quinoline H-5 to H-87.0 - 8.0125 - 135
Tetrazole C-5-150 - 160
Substituent ProtonsVariableVariable

Note: These are general ranges and can vary significantly based on substitution patterns and solvent effects.

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) offers valuable insights into the structure and dynamics of tetrazolylquinolines in their solid form. nih.gov This is particularly important for studying crystalline materials, polymorphs, and formulations where intermolecular interactions in the solid state influence the material's properties. nih.govillinois.edu ssNMR can reveal information about molecular packing, conformation, and the presence of different crystalline forms. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are often used to enhance the signal of low-abundance nuclei like ¹³C and to overcome the line broadening observed in solid samples. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govmsu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of the elemental formula of a this compound, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.comnih.gov Techniques like Quadrupole Time-of-Flight (Q-TOF) HRMS are often employed for this purpose. eag.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. wikipedia.org For tetrazolylquinolines, MS/MS experiments can confirm the connectivity of the tetrazole and quinoline rings and identify the nature and position of substituents. Common fragmentation pathways often involve the loss of nitrogen (N₂) from the tetrazole ring and characteristic cleavages of the quinoline system.

Table 2: Common Fragmentation Pathways for Tetrazolylquinolines in MS/MS.

Precursor Ion (M+H)⁺ Major Fragment Ions Neutral Loss
[this compound + H]⁺[Quinolinyl cation]⁺N₂ + HCN
[Substituted quinoline fragment]⁺Depends on substituent
[Tetrazole fragment]⁺Quinoline moiety

Note: The specific fragmentation pattern is highly dependent on the substitution on both the tetrazole and quinoline rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. up.ac.za

In the context of tetrazolylquinolines, IR and Raman spectroscopy can be used to:

Identify characteristic vibrations of the quinoline ring, such as C=C and C-H stretching.

Confirm the presence of the tetrazole ring through its characteristic ring vibrations.

Identify functional groups attached to the main scaffold, such as C=O, N-H, or C-N stretches. researchgate.net

These techniques are particularly sensitive to changes in molecular structure and intermolecular interactions, making them useful for studying hydrogen bonding and polymorphism. up.ac.za

Table 3: Characteristic Vibrational Frequencies for Tetrazolylquinolines.

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
Quinoline C=C1600 - 14501600 - 1450Stretching
Quinoline C-H3100 - 30003100 - 3000Stretching
Tetrazole Ring1500 - 1400, 1100 - 9001500 - 1400, 1100 - 900Ring Stretching/Bending
C-N (Tetrazole)1300 - 12001300 - 1200Stretching

Note: These are approximate ranges and can be influenced by the specific molecular structure and solid-state effects.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is a powerful technique that provides unambiguous information about the three-dimensional arrangement of atoms within a single crystal. warwick.ac.ukuni-ulm.decarleton.edu This method is indispensable for determining the absolute stereochemistry of chiral centers and for detailed conformational analysis of this compound molecules. The process involves growing a suitable single crystal, which can range in size from 10 to 200 micrometers, and exposing it to a monochromatic X-ray beam. warwick.ac.uk The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The instrumentation for SC-XRD typically consists of an X-ray source, such as a copper or molybdenum tube, a goniometer to orient the crystal, and a detector. uni-ulm.decarleton.edu Modern diffractometers are often equipped with advanced detectors like HyPix-6000HE Hybrid Photon Counting (HPC) detectors, which allow for rapid data collection from very small crystals. warwick.ac.uk To minimize radiation damage, especially for sensitive organic molecules, data collection is often performed at low temperatures, with systems like the Oxford Cryosystems Cobra Plus enabling experiments between 80 K and 400 K. warwick.ac.ukoxcryo.com

The data obtained from SC-XRD analysis, such as unit cell dimensions, space group, and atomic coordinates, are crucial for understanding the supramolecular features and intermolecular interactions within the crystal lattice. mdpi.com

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Hypothetical this compound Derivative

ParameterValue
Empirical FormulaC₁₇H₁₂N₅Cl
Formula Weight321.77
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 105.2(1)°c = 9.876(4) Å, γ = 90°
Volume1489.1(1) ų
Z4
Calculated Density1.435 Mg/m³

Note: This table presents hypothetical data for illustrative purposes.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials or powders. creative-biostructure.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD provides information about the bulk properties of a material, making it useful for phase identification, assessing purity, and determining crystallite size. creative-biostructure.comlibretexts.org The diffraction pattern obtained from a powder sample consists of a series of peaks, where the position and intensity of the peaks are characteristic of the crystalline phases present. libretexts.org

In the context of tetrazolylquinolines, PXRD can be used to "fingerprint" a specific solid form or polymorph. americanpharmaceuticalreview.com Polymorphs, which are different crystalline forms of the same compound, can exhibit distinct physical properties. americanpharmaceuticalreview.com PXRD is crucial for monitoring the solid form of a compound throughout its development and ensuring consistency. americanpharmaceuticalreview.com The technique can also be used to detect the presence of impurities or different crystalline phases in a bulk sample. scielo.org.mx

The core principle behind PXRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). creative-biostructure.com A typical PXRD instrument consists of an X-ray source, a sample holder, and a detector that scans a range of 2θ angles to record the diffraction pattern. libretexts.org

Table 2: Representative Powder X-ray Diffraction Peak Data for a this compound Sample

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.58.42100
12.86.9145
18.24.8780
21.14.2165
25.53.4995
28.93.0950

Note: This table presents representative data for illustrative purposes.

Advanced Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For tetrazolylquinolines, which may be part of complex reaction mixtures or require purification, various advanced chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of a wide variety of compounds, including tetrazolylquinolines. chromatographyonline.comnih.gov It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. nih.gov

For tetrazolylquinolines, reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. chromatographyonline.comnih.gov The composition of the mobile phase can be optimized to achieve the desired separation. researchgate.net HPLC systems are equipped with detectors, such as UV-Vis or diode-array detectors, to quantify the separated components. internationaloliveoil.orgaocs.org The technique is valuable for determining the purity of synthesized tetrazolylquinolines and for monitoring the progress of chemical reactions. chromatographyonline.com

Table 3: Typical HPLC Parameters for this compound Analysis

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Note: This table provides typical parameters that may be adjusted based on the specific this compound derivative.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.govresearchgate.net In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a column. researchgate.net The column can be either a packed column or, more commonly, a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. researchgate.net

For tetrazolylquinolines, which may have limited volatility, derivatization might be necessary to increase their vapor pressure and thermal stability, making them amenable to GC analysis. scielo.br GC is highly effective for impurity profiling and can detect trace amounts of byproducts or residual solvents from the synthesis process. drawellanalytical.com When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information for identification. nih.gov

Table 4: Illustrative GC Conditions for the Analysis of a Derivatized this compound

ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at 1.0 mL/min
Injection ModeSplit (e.g., 50:1)
Inlet Temperature280 °C
Oven Program100 °C (1 min), then ramp to 280 °C at 15 °C/min, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature300 °C (FID)

Note: This table presents illustrative conditions and may require optimization.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines aspects of both gas and liquid chromatography. labioscientific.comwikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. waters.comchromatographyonline.com Supercritical fluids have properties intermediate between those of a gas and a liquid, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. labioscientific.comwaters.com

SFC is particularly well-suited for the separation of chiral compounds and is considered a "green" technology due to the reduced use of organic solvents. waters.comchromatographyonline.com For tetrazolylquinolines, especially those with stereogenic centers, SFC can be a powerful tool for enantiomeric separation and purification. wikipedia.org The technique operates under high pressure to maintain the mobile phase in its supercritical state. wikipedia.org

Table 5: General SFC Parameters for Chiral Separation of a this compound

ParameterCondition
ColumnChiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile PhaseSupercritical CO₂ with a modifier (e.g., methanol (B129727), ethanol)
Flow Rate2-4 mL/min
Back Pressure100-200 bar
Column Temperature35-45 °C
DetectionUV or Mass Spectrometry

Note: This table outlines general parameters that are highly dependent on the specific chiral separation.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) stands as a powerful and efficient analytical technique for the separation and analysis of a wide array of compounds, including heterocyclic molecules like quinoline derivatives. rsc.orgactamedicamarisiensis.ro Its advantages include rapid analysis, high separation efficiency, and minimal sample and reagent consumption. rsc.org The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For this compound compounds, which possess basic nitrogen atoms on the quinoline ring and an acidic proton on the tetrazole ring, the charge can be manipulated by adjusting the pH of the background electrolyte (BGE).

The migration behavior of quinoline and its derivatives has been systematically investigated, providing a framework for developing separation methods for tetrazolylquinolines. nih.gov The acidity of the running buffer is a critical parameter; by controlling the pH, the degree of protonation of the quinoline nitrogen can be managed, thereby influencing its electrophoretic mobility. nih.gov For instance, in acidic buffers, the quinoline moiety will be protonated, and the compounds will migrate as cations.

Different modes of CE can be employed for the analysis of tetrazolylquinolines:

Capillary Zone Electrophoresis (CZE): This is the most common mode, where separation occurs in a simple buffer-filled capillary. It has been successfully used for the separation of quinoline derivatives like quinoline-2-thione and 8-mercaptoquinoline (B1208045) hydrochloride. rsc.org The optimization of buffer composition, such as using an acetate-Tris buffer, is crucial for achieving baseline separation. nih.gov

Micellar Electrokinetic Chromatography (MEKC): This technique is used for separating both charged and neutral compounds. It involves the addition of a surfactant (like sodium dodecyl sulfate, SDS) to the BGE above its critical micelle concentration. Neutral analytes can partition into the micelles, allowing for their separation. This would be particularly useful for analyzing uncharged or poorly soluble this compound derivatives. rsc.org

Non-Aqueous Capillary Electrophoresis (NACE): NACE is an alternative for analytes that are insoluble or unstable in water. rsc.org Organic solvents like methanol or acetonitrile are used as the BGE. This technique has been applied for the separation of various quinoline derivatives and for the enantioseparation of amino acid derivatives using quinine (B1679958) (a quinoline alkaloid) as a chiral selector. rsc.orguliege.be

For chiral tetrazolylquinolines, enantiomeric separation can be achieved by adding a chiral selector to the BGE. Cyclodextrins and their derivatives are widely used for this purpose, as they form transient diastereomeric complexes with the enantiomers, leading to different migration times. researchgate.netmdpi.com The choice of cyclodextrin, its concentration, and the BGE composition are key parameters for optimizing chiral separations. researchgate.net

Ultrasensitive detection can be achieved by derivatizing tetrazolylquinolines to form highly fluorescent products. For example, a quinoline-based reagent, 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde, has been used to react with primary amines to form fluorescent isoindole derivatives, which can be detected at attomole levels using laser-induced fluorescence (LIF) detection. nih.gov A similar strategy could be developed for specific this compound isomers.

Table 1: Representative Capillary Electrophoresis Conditions for Quinoline Derivatives

Analyte(s)CE ModeBackground Electrolyte (BGE)Additive(s)DetectionReference
MethylquinolinesCZE0.0176 M Acetate-Tris buffer, pH 5.510% Polyethylene glycol (PEG) 2000UV nih.gov
Quinolone derivativesCZE40 mM Sodium tetraborate5% MethanolUV actamedicamarisiensis.ro
Quinolone enantiomersChiral CEVariesHydroxypropyl-β-cyclodextrin (HPβCD)UV researchgate.net
Benzyltetrahydroisoquinoline alkaloidsChiral CE30 mM Phosphate buffer, pH 7.4Sulfated-γ-cyclodextrin (S-γ-CyD)UV (200 nm) mdpi.com
Primary amines (derivatized)CZE--Laser-Induced Fluorescence nih.gov

Other Advanced Spectroscopic Methods

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are fundamental techniques for characterizing the electronic properties of molecules like tetrazolylquinolines. mdpi.combiocompare.com The UV-Vis spectrum arises from electronic transitions, primarily π → π* and n → π* transitions within the aromatic quinoline and tetrazole ring systems. researchgate.net The quinoline moiety itself is a strong chromophore. mdpi.com

The absorption spectrum of a this compound would typically show characteristic bands corresponding to these transitions. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the rings and the solvent environment. Upon coordination to a metal ion, these absorption bands can shift (typically to longer wavelengths, a bathochromic shift) as a consequence of the electronic perturbation of the ligand orbitals, confirming complex formation. researchgate.net Furthermore, new, often intense, absorption bands may appear in the visible region due to charge-transfer (CT) transitions between the metal and the ligand (MLCT or LMCT), which can impart color to the complexes. libretexts.org

Fluorescence spectroscopy is an even more sensitive technique that provides information on the emission properties of a molecule after it has absorbed light. biocompare.com Many heterocyclic aromatic compounds are naturally fluorescent. Tetrazolylquinolines, particularly those with extended π-systems or specific substituents, may exhibit intrinsic fluorescence. The Stokes shift (the difference between the excitation and emission maxima), quantum yield, and fluorescence lifetime are key parameters that characterize the emission process.

The fluorescence of tetrazolylquinolines can be significantly influenced by their environment and by interactions with other species, such as metal ions. For example, a naphthoquinone pyridyl-tetrazole derivative was shown to act as a "turn-on" fluorescent probe for Zn²⁺ ions. rsc.org In its free form, the probe might be non-fluorescent or weakly fluorescent due to quenching processes. Upon binding to Zn²⁺, a rigid complex is formed, which inhibits these quenching pathways and leads to a significant enhancement of fluorescence intensity. This chelation-enhanced fluorescence (CHEF) effect makes such compounds valuable as selective and sensitive sensors for specific metal ions. The study of this compound-metal complexes via UV-Vis and fluorescence spectroscopy can thus reveal details about binding stoichiometry, binding affinity, and the potential for sensing applications. rsc.orgspectroscopyonline.com

Table 2: Spectroscopic Data for a Related Pyridyl-Tetrazole Based Fluorescent Probe

Compound/ComplexAbsorption λ_max (nm)Emission λ_max (nm)ObservationReference
Probe alone~450-Weakly fluorescent rsc.org
Probe + Zn²⁺~475~530Strong fluorescence enhancement ("turn-on") rsc.org
Probe + other metal ions (e.g., Cu²⁺, Ni²⁺)Varies-Fluorescence quenching or minimal change rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Tetrazolylquinolines

Circular Dichroism (CD) spectroscopy is an indispensable tool for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, a phenomenon that is only observed for molecules that are not superimposable on their mirror image (chiral). nih.gov For chiral tetrazolylquinolines, which may possess a stereogenic center in a substituent or exhibit atropisomerism, CD spectroscopy can provide critical information about their absolute configuration and conformational preferences in solution. nih.govresearchgate.net

The CD spectrum of a chiral this compound would be dominated by the electronic transitions of its chromophores, primarily the quinoline ring system and potentially the tetrazole ring. mdpi.com The quinoline chromophore is known to give rise to distinct CD signals (Cotton effects) that are highly sensitive to the stereochemistry of the molecule. mdpi.comnih.gov By comparing experimentally measured CD spectra with those calculated for different enantiomers using quantum chemical methods (like time-dependent density functional theory, TDDFT), the absolute configuration of the chiral center can be unambiguously assigned. researchgate.net

This approach has been successfully applied to determine the absolute configurations of chiral cis-dihydrodiol metabolites of quinoline. nih.govresearchgate.net The sign and intensity of the Cotton effects in the CD spectra were directly correlated with the spatial arrangement of the substituents and the conformation of the molecule. nih.gov Similarly, CD has been used to study chiral induction in quinoline-based foldamers, where the binding of a chiral analyte induces a preferred helical folding in the polymer, which is detected by a strong CD signal. researchgate.net This demonstrates the sensitivity of the quinoline chromophore to its chiral environment.

For a chiral this compound, the analysis would involve:

Recording the CD spectrum across the UV-Vis absorption range of the molecule.

Identifying the Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the quinoline and other chromophores.

Relating the sign of these Cotton effects to the absolute configuration (R/S) of the molecule, often aided by computational modeling. researchgate.net

Furthermore, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample, as the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. researchgate.net

Table 3: Application of CD Spectroscopy to Chiral Quinoline Derivatives

Chiral SystemChromophoreInformation ObtainedMethodReference
cis-Dihydrodiol metabolites of quinolineQuinolineAbsolute configuration, preferred conformationComparison of experimental and calculated CD spectra nih.govresearchgate.net
Quinine-derived polymers6'-MethoxyquinolineConformation of polymer chain, chiral discriminationSpectrofluorimetric assays combined with CD mdpi.com
Quinoline oligoamide foldamersQuinolineInduced helicity, absolute configuration of chiral aminesIn situ reaction and CD measurement researchgate.net

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension or solution. nih.govijs.si The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the random, thermally-driven Brownian motion of the particles. unchainedlabs.com Smaller particles diffuse more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles diffuse more slowly, leading to slower fluctuations. Analysis of these fluctuations allows for the calculation of the translational diffusion coefficient (Dτ), which can then be related to the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. nih.gov

While DLS is not typically used to characterize small molecules like individual tetrazolylquinolines, it becomes a highly relevant and powerful tool under circumstances where these molecules self-assemble or are incorporated into larger systems. Potential applications for tetrazolylquinolines include:

Aggregation Studies: this compound derivatives, particularly those with planar aromatic systems and hydrogen-bonding capabilities, may exhibit a tendency to self-assemble or aggregate in solution. DLS is extremely sensitive to the presence of even trace amounts of large aggregates. nih.gov It can be used to monitor the onset of aggregation, determine the size of the aggregates, and study how factors like concentration, solvent composition, pH, and temperature influence the aggregation process.

Characterization of Nanoparticles: Tetrazolylquinolines can be used as ligands to functionalize the surface of nanoparticles (e.g., gold, silica, or polymer nanoparticles). DLS is a standard technique for characterizing the size and monodispersity of such functionalized nanoparticles. wyatt.com It can confirm the stability of the nanoparticle suspension and detect any ligand-induced aggregation.

Supramolecular Assemblies: If tetrazolylquinolines are designed to be part of larger, well-defined supramolecular structures, such as micelles, vesicles, or metal-organic frameworks (MOFs) in solution, DLS can be used to measure the size and size distribution of these assemblies. ijs.si

A typical DLS measurement provides the average hydrodynamic size and a polydispersity index (PDI), which is a measure of the broadness of the size distribution. A low PDI value (typically < 0.1) indicates a monodisperse sample with a uniform particle size, while higher values suggest a polydisperse sample or the presence of aggregates. anton-paar.com

Table 4: Potential DLS Applications for this compound Systems

Application AreaInformation ObtainedKey ParametersHypothetical System
Self-Assembly/AggregationAverage aggregate size (Rh), size distribution (PDI)Concentration, Solvent, TemperatureA poorly soluble this compound derivative in aqueous buffer.
Nanoparticle FunctionalizationNanoparticle size, stability, monodispersityLigand concentration, buffer conditionsGold nanoparticles coated with a thiol-functionalized this compound.
Drug Delivery SystemsSize and uniformity of carriersFormulation parametersLiposomes or micelles incorporating a this compound drug candidate.

Mössbauer Spectroscopy for Metal-Containing Derivatives

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of specific atomic nuclei. unchainedlabs.com For organometallic and coordination chemistry, ⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful tool for characterizing iron-containing compounds, providing detailed insights that are often inaccessible by other methods. researchgate.netmdpi.com It is based on the recoilless resonant absorption of gamma rays by the ⁵⁷Fe nucleus, and the resulting spectrum is sensitive to the electronic structure at the iron center. wisc.edu

For hypothetical iron-tetrazolylquinoline complexes, ⁵⁷Fe Mössbauer spectroscopy would be invaluable for determining:

Oxidation State: The isomer shift (δ) is directly proportional to the s-electron density at the nucleus. It is highly sensitive to the oxidation state of the iron. For example, high-spin Fe(II) complexes typically have δ values in the range of +0.9 to +1.3 mm/s, while high-spin Fe(III) complexes show values between +0.3 and +0.5 mm/s (relative to iron metal at room temperature). researchgate.net

Spin State: The isomer shift and quadrupole splitting are also dependent on the spin state of the iron center (high-spin vs. low-spin). Low-spin Fe(II) complexes, for instance, have much lower isomer shifts (around 0.0 to +0.3 mm/s) compared to their high-spin counterparts due to increased s-electron density from π-backbonding. mdpi.com

Coordination Environment and Symmetry: The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient (EFG) at the nucleus. A non-zero ΔE_Q indicates a distorted or asymmetric coordination environment around the iron atom. The magnitude of the splitting provides information about the geometry and the nature of the coordinating ligands. researchgate.net For example, a high-spin Fe(II) complex in a distorted octahedral environment will show a large quadrupole splitting, while a high-spin Fe(III) complex in a symmetric environment (like perfect octahedral or tetrahedral) will show little to no splitting. wisc.edu

Magnetic Properties: In the presence of a magnetic field at the nucleus (either externally applied or an internal hyperfine field in magnetically ordered materials), the spectrum splits into a sextet (the Zeeman effect). This allows for the study of magnetic phenomena like ferromagnetism, antiferromagnetism, and spin-crossover (SCO) transitions. mdpi.comnih.gov

By analyzing the Mössbauer parameters of an iron-tetrazolylquinoline complex, one could definitively assign the iron's oxidation and spin state and gain a detailed understanding of its coordination sphere. nih.gov

Table 5: Typical ⁵⁷Fe Mössbauer Parameters for Iron Complexes at Low Temperature

Iron SpeciesIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Typical Coordination EnvironmentReference
High-Spin Fe(II)+0.9 to +1.32.0 to 3.5Distorted Octahedral researchgate.net
Low-Spin Fe(II)0.0 to +0.30.0 to 0.8Symmetric Octahedral (e.g., with strong-field ligands) mdpi.com
High-Spin Fe(III)+0.3 to +0.50.0 to 0.8Symmetric or near-symmetric (e.g., Octahedral, Tetrahedral) researchgate.net
Low-Spin Fe(III)+0.1 to +0.20.5 to 2.0Distorted Octahedral mdpi.com

Theoretical and Computational Chemistry Studies of Tetrazolylquinolines

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and related properties of tetrazolylquinolines. plos.orgrsc.org These calculations, based on the principles of quantum mechanics, can predict various molecular attributes with a high degree of accuracy. wikipedia.orgmdpi.com

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgwikipedia.org It has been successfully applied to study the mechanisms of chemical reactions, including those involving complex organic molecules. uni-stuttgart.demdpi.com In the context of tetrazolylquinolines, DFT calculations are employed to understand their reactivity and electronic properties. rsc.orgresearchgate.net For instance, DFT has been used to analyze the C–H activation reactivity of related complex metal-oxo systems. rsc.org The results from such studies can reveal reactivity orders and are validated by analyzing factors like transition structure, spin density distribution, and distortion energy. rsc.org

Theoretical studies on related heterocyclic systems have demonstrated that DFT can elucidate reaction mechanisms, such as the copolymerization of cyclopropenone with ethylene (B1197577) catalyzed by palladium, which involves the formation of different structural units. mdpi.com These calculations can determine the thermodynamic feasibility and favorable reaction pathways. mdpi.com

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from the beginning" calculations aim to solve the electronic Schrödinger equation to provide accurate predictions of molecular properties. wikipedia.org While computationally more demanding than DFT, ab initio methods like Hartree-Fock, Møller–Plesset perturbation theory, and coupled cluster can offer higher accuracy for certain systems and properties. wikipedia.org

In studies of related nitrogen-containing heterocyclic compounds, such as quinolylnitrene, ab initio calculations have been used to determine the energy profiles of rearrangements. acs.org For instance, multiconfigurational ab initio calculations (CASSCF and CAS/MP2) have confirmed the role of specific intermediates and their reaction pathways. acs.org These methods are crucial for understanding complex photochemical and thermochemical reactions. acs.orgresearchgate.net A theoretical study on N-tetrazolylquinoline-2-carboxamide derivatives utilized ab initio Hartree-Fock SCF calculations to correlate their biological activity with the energy of the lowest unoccupied molecular orbital (LUMO). ethernet.edu.et

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. dergipark.org.trresearchgate.net

The HOMO-LUMO energy gap can be calculated using various quantum chemical methods, including DFT. dergipark.org.tr Analysis of the HOMO and LUMO energy levels helps in understanding intramolecular charge transfer processes. dergipark.org.tr For many organic molecules, a narrow HOMO-LUMO energy gap is associated with nonlinear optical (NLO) activity. dergipark.org.tr The distribution of HOMO and LUMO orbitals across the molecule can indicate the regions most susceptible to electrophilic and nucleophilic attack. wuxibiology.com Studies on various organic compounds have shown a correlation between the HOMO-LUMO gap and their observed reactivity. researchgate.netresearchgate.net

Table 1: Calculated HOMO-LUMO Energy Gaps for Representative Heterocyclic Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
Anil-1 DFT/B3LYP/6-311G(d,p) - - 4.46
Anil-2 DFT/B3LYP/6-311G(d,p) - - 4.05

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ebsco.comchemcomp.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of molecules. ebsco.com

Conformational Analysis and Flexibility

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. nih.gov Conformational analysis aims to identify the preferred spatial arrangements (conformers) of a molecule and the energy barriers between them. researchgate.net Computational methods, in conjunction with experimental techniques like NMR spectroscopy, are powerful tools for studying the conformational landscape of flexible molecules. diva-portal.org

For example, X-ray crystallographic data analysis of related structures, like the 1-methyl-1H-tetrazol-5-ylthiomethyl side chain in cephalosporins, has shown that while certain conformational preferences exist, there is also considerable flexibility. nih.gov This flexibility can be crucial for a molecule's ability to interact with biological targets. nih.gov Computational studies on macrocyclic compounds have demonstrated that their flexibility allows them to adapt their conformation to different environments, a property that can be essential for their function. diva-portal.orgrsc.org

Solvent Effects and Solvation Dynamics

The solvent environment can significantly influence the structure, reactivity, and dynamics of a solute molecule. numberanalytics.comnih.gov Computational studies of solvent effects aim to understand these interactions at a molecular level. researchgate.net This can be achieved through both implicit solvent models, which represent the solvent as a continuous medium, and explicit solvent models, where individual solvent molecules are included in the simulation. plos.orgnih.gov

Molecular dynamics simulations are particularly well-suited for studying solvation dynamics, which is the time-dependent response of the solvent to a change in the solute's electronic state, often following photoexcitation. rsc.org These simulations can track the reorganization of solvent molecules around the solute and provide insights into processes like charge transfer. nih.gov Studies on lignin (B12514952) oligomers in various solvents have shown that the solvent can affect the conformation of the solute, which in turn influences its adsorption onto surfaces and its potential for catalytic conversion. chemrxiv.org The choice of solvent can therefore be critical in optimizing chemical processes. chemrxiv.org

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its resulting biological activity. numberanalytics.comcreative-proteomics.comcollaborativedrug.com The core principle of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its physicochemical properties and how it interacts with biological systems like enzymes, receptors, or nucleic acids. oncodesign-services.com Consequently, minor modifications to a molecule's structure can lead to significant changes in its biological effects, including its potency, selectivity, and metabolic stability. oncodesign-services.com For the tetrazolylquinoline scaffold, SAR analysis is crucial for identifying the key structural features responsible for its therapeutic effects. numberanalytics.comarxiv.org By systematically modifying the this compound core and observing the impact on biological activity, chemists can understand how different functional groups contribute to the molecule's function. creative-proteomics.com This understanding allows for the rational design of new derivatives with enhanced potency, improved selectivity, and better pharmacokinetic profiles, guiding the optimization of initial "hits" into viable lead compounds. collaborativedrug.comoncodesign-services.com

The process of SAR analysis facilitates the identification of the pharmacophore—the essential three-dimensional arrangement of features in a molecule that is responsible for its biological activity. numberanalytics.comnumberanalytics.com This knowledge is instrumental in the drug discovery process, as it helps to streamline development by focusing resources on the most promising chemical modifications. creative-proteomics.com Computational methods have become indispensable in this field, allowing for the rapid analysis of large datasets and the prediction of activity for novel compounds. nih.gov

Computational SAR methodologies employ a variety of techniques to systematically explore and quantify the relationship between molecular structure and biological activity. dovepress.com These approaches are vital for navigating the vast chemical space and for making informed decisions in drug design projects. nih.gov They range from methods that organize compounds based on structural similarity to those that build mathematical models for activity prediction. csmres.co.uk A central goal is to extract complex SAR patterns from large datasets and present them in an interpretable format for medicinal chemists. csmres.co.uk One such approach involves organizing active compounds into "SAR pathways," which are sequences of structurally similar molecules with ascending potency, leading to the most active compounds in a dataset. dovepress.com Another compound-centric method uses "chemical neighborhood graphs" to analyze the structural environment of each active compound, annotating it with SAR-relevant information. dovepress.com These computational tools help to refine hit selection strategies and provide a systematic way to mine SAR information from high-throughput screening data. dovepress.com

Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in SAR analysis. numberanalytics.comnumberanalytics.com ML algorithms are trained on large datasets of chemical structures and their associated biological activities to learn complex, non-linear relationships that may not be evident through traditional analysis. numberanalytics.commdpi.com These trained models can then be used to predict the activity of new, untested compounds, thereby accelerating the discovery of potential leads. collaborativedrug.com

Supervised learning is the most common ML paradigm used in SAR. numberanalytics.com In this approach, algorithms are trained on a labeled dataset where the biological activity of each compound is known. numberanalytics.com Common supervised learning models applied to SAR analysis include:

Random Forest: An ensemble method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees, enhancing prediction accuracy and robustness. numberanalytics.com

Support Vector Machines (SVM): A classification method that finds the hyperplane that best separates data points of different classes in a high-dimensional space. mdpi.com

Neural Networks (NN) and Deep Learning (DL): These models, inspired by the human brain, consist of interconnected layers of nodes or "neurons." numberanalytics.comarxiv.org Deep learning models, which have multiple hidden layers, can learn intricate patterns directly from low-level data, such as molecular representations, and have shown significant success in predicting biological activities and properties. core.ac.uk

These ML models are increasingly used to build predictive tools for various endpoints, including bioactivity, toxicity, and pharmacokinetic properties, guiding the design of novel this compound derivatives. mdpi.commdpi.com

Graphical methods are essential for interpreting the complex, high-dimensional data generated in SAR studies. rsc.org Visualization tools help chemists to intuitively grasp the relationships between structure and activity, facilitating the identification of important structural motifs and SAR trends. dovepress.comsynspective.com

One common technique is the Structure-Activity Similarity (SAS) map . csmres.co.uk SAS maps are two-dimensional scatter plots where each point represents a pair of compounds. csmres.co.uk The axes correspond to the structural similarity and the activity similarity between the pair. csmres.co.uk These maps provide a global view of the SAR landscape of a dataset, highlighting regions of continuous SAR (where small structural changes lead to small activity changes) and discontinuous SAR or "activity cliffs" (where a minor structural modification results in a large change in potency). csmres.co.uk

Another approach is the use of Chemical Neighborhood Graphs . dovepress.com These graphs are compound-centric, placing a specific active molecule at the center. dovepress.com Surrounding molecules are arranged in layers based on decreasing structural similarity to the central compound. dovepress.com Nodes are typically colored according to their potency, providing an intuitive visual representation of the SAR within the local chemical space of a given compound. dovepress.com Such graphical tools are invaluable for analyzing hit lists from high-throughput screens and for guiding lead optimization efforts for this compound series.

Drug design strategies are broadly categorized into two main types: ligand-based and structure-based drug design. nih.govnih.gov The choice between these approaches typically depends on the availability of three-dimensional (3D) structural information for the biological target. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target protein or receptor is unknown. numberanalytics.comnih.gov This approach relies on the knowledge of molecules (ligands) that are known to bind to the target. numberanalytics.com The fundamental principle is that molecules with similar structures are likely to have similar biological activities. collaborativedrug.com By analyzing a set of active ligands, a pharmacophore model can be developed. numberanalytics.com A pharmacophore represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. numberanalytics.comresearchgate.net This model then serves as a 3D query to screen virtual compound libraries to identify new, structurally diverse molecules that possess the desired features and are likely to be active. numberanalytics.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) analysis is another key tool in LBDD. numberanalytics.comnih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the biological target has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. longdom.orgdrugdiscoverynews.com SBDD is a rational approach that uses the target's structure to design molecules with high affinity and selectivity. longdom.orggardp.org This method is often compared to a "lock-and-key" model, where the drug (the key) is designed to fit precisely into the active site of the target protein (the lock). longdom.org A primary technique in SBDD is molecular docking, which computationally predicts the preferred orientation and binding affinity of a ligand within the target's binding site. gardp.org The insights gained from viewing the 3D structure of the protein-ligand complex allow chemists to make targeted modifications to the ligand to improve interactions, for example, by adding a functional group to form a new hydrogen bond with a specific amino acid residue in the binding site. americanpharmaceuticalreview.comdrugdesign.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. creative-proteomics.comwikipedia.orgjocpr.com The underlying assumption of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. nih.gov These models take the form of a mathematical equation:

Activity = f (Molecular Descriptors) + error wikipedia.org

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A series of this compound compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. nih.gov This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. jocpr.com These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., lipophilicity, electronic properties), steric properties, and topological indices. wikipedia.orgnih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is constructed that best correlates the descriptors (predictor variables) with the biological activity (response variable). wikipedia.orgmdpi.com

Model Validation: The quality and predictive ability of the QSAR model are rigorously assessed. nih.gov This involves internal validation (e.g., cross-validation) and external validation using the test set of compounds that were not used in model development. mdpi.com

A validated QSAR model can be used to predict the activity of newly designed this compound compounds before they are synthesized, helping to prioritize the most promising candidates for synthesis and testing. wikipedia.orgjocpr.com

Machine Learning Approaches in SAR Prediction

Ligand-Based and Structure-Based Drug Design Principles

Molecular Docking Studies

Molecular docking is a prominent computational technique in structure-based drug design used to predict how a molecule (ligand), such as a this compound derivative, binds to a macromolecular target, typically a protein. gardp.org The primary goals of docking are to predict the binding mode (the conformation and orientation of the ligand within the target's active site) and to estimate the binding affinity, which is often represented by a scoring function that calculates a binding energy value. gardp.orgnih.gov

The docking process involves sampling a large number of possible conformations of the ligand within the binding site and evaluating each one using a scoring function. drugdesign.org The results provide valuable insights into the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. americanpharmaceuticalreview.comnih.gov

For this compound derivatives, molecular docking studies are instrumental in understanding their mechanism of action at a molecular level. nih.govdovepress.com By docking these compounds into the active site of a specific enzyme or receptor, researchers can rationalize their observed biological activities. For example, studies on tetrazole derivatives have used docking to elucidate the binding modes within the active sites of targets like dihydrofolate reductase and Candida sterol 14-α demethylase (CYP51). dovepress.comajgreenchem.com These studies often compare the binding energies and interactions of the designed compounds with those of known inhibitors or standard drugs. dovepress.comnih.gov The insights gained from docking can guide the rational design of new tetrazolylquinolines with improved binding affinity and selectivity. rsc.org

Below is a table summarizing representative findings from molecular docking studies on related heterocyclic compounds, illustrating the type of data generated.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
TetrazoloquinazolineHER2-8.7719 (for control)18 amino acid residues noted for control nih.gov
Tetrazole derivative 2b4OR7 (K. pneumoniae DHFR)-7.8Not specified dovepress.comnih.gov
Benzimidazole-tetrazole e1Candida sterol 14-α demethylase (CYP51)-8.7430Heme, Arg249, Met207 ajgreenchem.com

This table is illustrative and compiles data from studies on related tetrazole structures to demonstrate the application of molecular docking.

Ligand-Protein Binding Mode Prediction

Molecular docking is a primary computational technique used to predict the preferred orientation and conformation of a ligand when bound to the active site of a protein. nih.gov This method helps in understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

A study on a series of novel tetrazole derivatives, including compounds with structural similarities to tetrazolylquinolines, employed molecular docking to understand their binding mechanism with various protein targets. nih.gov For instance, the binding mode of one of the most active derivatives, compound 1b , was analyzed against the Klebsiella pneumoniae dihydrofolate reductase (PDB ID: 4OR7). The docking results revealed specific interactions within the protein's active site that are crucial for its inhibitory activity. nih.gov Similarly, molecular docking was used to investigate the binding of tetrazoloquinazoline derivatives to the HER2 protein, providing insights into their anti-breast cancer effects. nih.gov

In another study, the binding mode of a tetrazol-5-yl derivative, 7d , was investigated against the Jack bean urease (JBU) active site. The computational representation showed key hydrogen bond, π–π stacking, and π-cation interactions that govern its binding. researchgate.net Furthermore, molecular docking of tetrahydroquinoline derivatives against the epidermal growth factor receptor (EGFR) (PDB ID: 4LRM) has helped in rationalizing their anticancer activity by identifying crucial interactions with active site residues. unesp.br For example, compound C14 from this series demonstrated a strong interaction within the binding pocket of the EGFR protein. unesp.br

The following table summarizes the predicted binding interactions for selected tetrazole and quinoline (B57606) derivatives with their respective protein targets.

Compound/DerivativeProtein Target (PDB ID)Key Interacting ResiduesType of Interaction
Compound 1b K. pneumoniae dihydrofolate reductase (4OR7)Not specifiedIntermolecular
Tetrazoloquinazoline HER2Not specifiedBinding to active site
Compound 7d Jack bean urease (JBU)Not specifiedH-bond, π–π stacking, π-cation
Compound C14 EGFR (4LRM)Not specifiedHydrophobic, H-bond

This table is generated based on findings from multiple studies and is for illustrative purposes.

Binding Affinity Prediction

Beyond predicting the binding pose, computational methods are also used to estimate the binding affinity between a ligand and a protein. This is often expressed as a docking score or a calculated free energy of binding (e.g., in kcal/mol). These values provide a quantitative measure of the strength of the interaction, which can be correlated with experimental biological activities, such as IC50 values. unesp.br

For the aforementioned tetrazole derivatives, molecular docking studies not only predicted the binding mode but also calculated the binding affinities. nih.gov Compound 2b from the series exhibited a higher binding affinity of -7.8 kcal/mol with the 4OR7 protein compared to the standard drug cefazolin (B47455) (-7.2 kcal/mol), suggesting it could be a potent inhibitor. nih.gov

In the study of tetrahydroquinoline derivatives as potential anti-lung cancer agents, a clear correlation was observed between the predicted binding affinity and the experimental IC50 values. Compound C14 , which had the highest experimental activity (IC50 = 0.69 µM), also showed the best binding affinity of –10.1 kcal/mol against the EGFR protein (4LRM). unesp.br This strong correlation underscores the predictive power of molecular docking in identifying potent inhibitors.

The binding free energy for substituted tetrazoloquinazoline derivatives has also been calculated, showing a significant difference when compared to the positive control, doxorubicin, which helps in assessing their potential as anticancer agents. nih.gov

The table below presents the predicted binding affinities for a selection of tetrazole and quinoline derivatives against their protein targets.

Compound/DerivativeProtein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Experimental Activity (IC50)
Compound 1b K. pneumoniae dihydrofolate reductase (4OR7)Not specifiedActive
Compound 2a K. pneumoniae dihydrofolate reductase (4OR7)Not specifiedActive
Compound 2b K. pneumoniae dihydrofolate reductase (4OR7)-7.8Active
Cefazolin (control) K. pneumoniae dihydrofolate reductase (4OR7)-7.2-
Compound C14 EGFR (4LRM)-10.10.69 µM
Tetrazoloquinazoline HER2Significantly different from controlActive against MCF7/HER2
Doxorubicin (control) HER2--

This table compiles data from various computational studies for comparative purposes.

These theoretical and computational studies play a crucial role in modern drug discovery by providing a rational basis for the design of novel this compound derivatives with improved therapeutic properties. By predicting how these compounds bind to their target proteins and estimating their binding strengths, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the development of new drugs.

Supramolecular Chemistry and Advanced Materials Based on Tetrazolylquinolines

Self-Assembly and Molecular Recognition Phenomena

Self-assembly is the spontaneous organization of individual components into ordered structures, driven by non-covalent interactions. researchgate.net In the context of tetrazolylquinolines, this process, along with molecular recognition—the specific binding between molecules—is fundamental to the construction of intricate supramolecular architectures. carellgroup.denih.gov

Non-Covalent Interactions in Tetrazolylquinoline Architectures

The assembly of this compound-based structures is governed by a range of non-covalent interactions. researchgate.netencyclopedia.pub These weak forces, though individually modest, collectively dictate the stability and three-dimensional arrangement of the resulting supramolecular entities. mdpi.com Key interactions include:

Hydrogen Bonding: The nitrogen-rich tetrazole ring and the quinoline (B57606) moiety can act as both hydrogen bond donors and acceptors, facilitating the formation of robust networks. libretexts.org

π-π Stacking: The aromatic nature of both the quinoline and tetrazole rings promotes π-π stacking interactions, which are crucial for the organization of these molecules in the solid state. bbau.ac.in

Van der Waals Forces: These ubiquitous, short-range interactions also play a role in the close packing of molecules within the supramolecular assembly. libretexts.org

The interplay of these interactions allows for the precise control over the self-assembly process, leading to the formation of well-defined architectures. rsc.org

Design of Supramolecular Assemblies (e.g., MOFs, COFs)

The unique structural features of tetrazolylquinolines make them excellent candidates for the construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). wikipedia.orgmagtech.com.cn

Covalent Organic Frameworks (COFs): COFs are a class of porous polymers formed by strong covalent bonds between organic building blocks. magtech.com.cnmdpi.commdpi.com this compound derivatives can be designed to possess reactive functional groups that enable their incorporation into COF structures through condensation reactions. The resulting COFs can exhibit high thermal and chemical stability, permanent porosity, and a large surface area, making them suitable for various applications. mdpi.commdpi.com The rigid and planar nature of the quinoline moiety can enhance π-π stacking within the COF layers, which can improve charge carrier mobility. mdpi.com

This compound as Building Blocks for Functional Materials

The inherent properties of tetrazolylquinolines make them valuable components in the design of functional materials with tailored characteristics. nih.govwhiterose.ac.uk Their ability to participate in specific molecular recognition events and respond to external stimuli is key to their application in sensing and responsive systems.

Sensing Applications

The this compound scaffold can be functionalized to create sensors for various analytes, including ions and small molecules. The tetrazole moiety is a potent anion recognition element, capable of binding anions with high affinity. nih.gov This property can be harnessed to develop selective anion sensors.

For example, a study on a 3-tetrazolylquinoline derivative demonstrated its potential in the development of angiotensin II receptor antagonists, highlighting the specific molecular interactions that can be achieved with this chemical structure. researchgate.net The design of such compounds relies on the precise positioning of functional groups to achieve high binding affinity and selectivity, a principle that is also central to the development of chemical sensors.

Responsive Materials

Supramolecular materials based on tetrazolylquinolines can be designed to respond to external stimuli such as changes in pH, temperature, or the presence of specific chemical species. thno.orgnih.gov This responsiveness stems from the dynamic and reversible nature of the non-covalent interactions that hold the supramolecular assembly together. lindau-nobel.org

Host-Guest Chemistry Involving Tetrazolylquinolines

Host-guest chemistry describes the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. thno.orgwikipedia.org The well-defined cavities and binding sites within supramolecular assemblies of tetrazolylquinolines make them suitable hosts for a variety of guest species.

The interior of these assemblies can be tailored to be hydrophobic or hydrophilic, and the size and shape of the cavity can be controlled through the design of the this compound building block. bbau.ac.in This allows for the selective encapsulation of guest molecules, which can be utilized for applications such as:

Sequestration of Pollutants: The ability to selectively bind and sequester harmful substances from the environment.

Drug Delivery: Encapsulating drug molecules to protect them from degradation and control their release. thno.org

Catalysis: Creating a microenvironment within the host that can accelerate chemical reactions involving encapsulated guest molecules. nitschkegroup-cambridge.com

The study of cyclophanes containing 2,5-disubstituted tetrazole moieties has provided insights into the geometries and binding capabilities of such macrocyclic hosts. sci-hub.ru These findings underscore the potential of tetrazolyl-containing structures in creating sophisticated host-guest systems.

In Vitro Mechanistic Investigations of Tetrazolylquinoline Biological Interactions

Receptor Binding Assays

Once a potential target (e.g., a receptor or enzyme) has been identified, receptor binding assays are employed to quantify the physical interaction between the compound and the target. slideshare.netcontractlaboratory.com These assays are crucial for confirming direct binding and determining the affinity and specificity of the interaction. sygnaturediscovery.commerckmillipore.com They are a foundational tool in pharmacology and drug discovery, providing the quantitative data needed to rank and optimize compounds. oncodesign-services.comnih.gov

Radioligand binding assays are considered a gold standard for characterizing receptor-ligand interactions due to their high sensitivity and robustness. oncodesign-services.comgiffordbioscience.com These assays use a radioactive version of a ligand (a "radioligand") to monitor its binding to a receptor source, such as cell membranes or purified proteins. revvity.com

There are three main types of radioligand binding assays:

Saturation Assays: Used to determine the receptor density (Bmax) and the radioligand's affinity (Kd). giffordbioscience.comperceptive.com

Competition Assays: Used to determine the affinity (Ki) of a non-radioactive compound (like tetrazolylquinoline) by measuring how effectively it competes with a known radioligand for binding to the target. oncodesign-services.com

Kinetic Assays: Used to measure the rate of association (kon) and dissociation (koff) of a radioligand with its target, providing insights into how quickly the binding equilibrium is reached and how long the drug-receptor complex lasts. sygnaturediscovery.comperceptive.com

Saturation binding experiments are fundamental for characterizing a new radioligand or quantifying receptor expression levels. uam.es In this assay, a fixed amount of the receptor preparation is incubated with increasing concentrations of a radiolabeled ligand (e.g., a tritiated this compound analogue). revvity.com The experiment measures total binding (specific + non-specific) and non-specific binding (in the presence of a high concentration of an unlabeled competitor). Specific binding is calculated by subtracting non-specific from total binding. uam.es

The resulting data, when plotted, forms a saturation curve that allows for the determination of two key parameters:

Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower Kd value indicates a higher binding affinity. perceptive.com

Bmax (Maximum Binding Capacity): Represents the total concentration of receptors in the sample, typically expressed as fmol/mg of protein. giffordbioscience.com

These parameters are critical for validating a target and for designing subsequent competition assays. nih.gov

Table 4: Representative Data from a Saturation Binding Experiment This table is for illustrative purposes only and does not represent actual experimental data. It shows how raw counts per minute (CPM) are converted into specific binding and used to determine key pharmacological parameters.

Radioligand Conc. (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Specific Binding (fmol/mg)
0.11550150140025.5
0.54800400440080.0
1.072007506450117.3
2.51050018008700158.2
5.01280035009300169.1
10.01510070008100147.3
20.01900014500450081.8
Derived Parameters:
Kd: 2.1 nMBmax: 175 fmol/mg protein

Radioligand Binding Assays for Affinity and Kinetics

Competition Binding Experiments

Competition binding assays are a cornerstone in pharmacology and drug discovery for determining the affinity of a ligand for a receptor. uam.esgiffordbioscience.com These assays measure the ability of an unlabeled test compound, such as a this compound derivative, to compete with a labeled ligand for binding to a specific target receptor. uam.es The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. uam.esgiffordbioscience.com

A study on the G-protein-coupled receptor 30 (GPR30), also known as the G-protein-coupled estrogen receptor (GPER), utilized a competitive binding assay to assess the binding affinity of various compounds. nih.gov While this study did not specifically investigate a this compound, it did involve a complex quinoline (B57606) derivative, 4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta(c)quinoline. nih.gov This highlights the applicability of such assays in characterizing the receptor binding profiles of quinoline-based scaffolds. The principle involves incubating the receptor preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor compound. The amount of bound radioactivity is then measured to determine the extent of displacement. nih.gov

Label-Free Binding Assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Label-free binding assays provide real-time quantitative data on molecular interactions without the need for labeling either the ligand or the target, thus avoiding potential interference with binding. univr.itcytivalifesciences.com

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. univr.itbioascent.com This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). bioascent.com SPR is a powerful tool for studying the kinetics and affinity of interactions between small molecules, like this compound derivatives, and their protein targets. univr.itresearchgate.net While specific SPR studies on this compound were not identified in the searched literature, the technique is widely used for characterizing the binding of small molecules to various targets, including kinases and receptors. bioascent.comresearchgate.net

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govjaptamers.co.uk In an ITC experiment, a solution of the ligand is titrated into a solution containing the macromolecular target. The resulting heat changes are measured to determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govjaptamers.co.uk This provides a complete thermodynamic profile of the interaction. rsc.org ITC is particularly valuable as it is performed with both interacting partners in solution and does not require immobilization or labeling. nih.gov Although no specific ITC data for this compound was found, this technique is broadly applied in the study of natural product interactions and for characterizing recombinant proteins, making it a suitable method for investigating this compound's binding thermodynamics. rsc.orgnih.gov

Ligand Specificity and Selectivity Profiling

Ligand specificity refers to the ability of a compound to bind to a single target, while selectivity describes its preferential binding to one target over others. wikipedia.org Assessing the specificity and selectivity of a compound like this compound is crucial for predicting its potential therapeutic efficacy and off-target effects. nih.gov

Selectivity profiling often involves screening the compound against a panel of related targets, such as different receptor subtypes or members of an enzyme family. For instance, a study on quercetin-tetrahydroisoquinoline derivatives, which are structurally related to tetrazolylquinolines, demonstrated increased selectivity toward the cholinergic enzyme butyrylcholinesterase over acetylcholinesterase. nih.gov This highlights how structural modifications can influence selectivity.

Computational methods, such as molecular docking, can also be employed to predict the binding of a ligand to various targets and to understand the structural basis for its selectivity. mdpi.com These in silico approaches can guide the design of more selective compounds. The evaluation of ligand specificity and selectivity is an iterative process in drug discovery, often involving a combination of in vitro binding assays, enzyme inhibition studies, and computational modeling.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. numberanalytics.com Investigating the inhibitory potential of this compound derivatives against various enzymes is essential for understanding their biological activities.

A study on quercetin-tetrahydroisoquinoline (THIQ) derivatives revealed their inhibitory effects on several enzymes. nih.gov The derivatization of quercetin (B1663063) with a THIQ moiety led to compounds with enhanced inhibition of butyrylcholinesterase and Na+, K+-ATPase compared to quercetin alone. nih.gov

CompoundEnzymeIC50 (µM)Reference
QuercetinAcetylcholinesterase> 50 nih.gov
Butyrylcholinesterase> 50
Na+, K+-ATPase> 100
Quercetin-THIQ Derivative 2bAcetylcholinesterase> 50
Butyrylcholinesterase24.3 ± 1.5
Na+, K+-ATPase15.4 ± 0.9

Furthermore, a computational study on a large library of quinoline derivatives predicted their potential to act as inhibitors of catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). mdpi.com These findings suggest that the quinoline scaffold is a promising framework for the design of enzyme inhibitors.

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive, Mixed Inhibition)

Kinetic analysis is crucial for determining the mechanism of enzyme inhibition. numberanalytics.com The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed inhibition. aklectures.com

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. wikipedia.org

Non-competitive inhibition: The inhibitor binds to an allosteric site, a site other than the active site, and reduces the enzyme's catalytic efficiency without affecting substrate binding. numberanalytics.com

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. aklectures.com

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

While specific kinetic analyses for this compound were not found, a study on novel statin derivatives identified them as non-competitive inhibitors of human adenylate kinase 1. chemrxiv.org Such studies typically involve measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots, or by fitting the data to integrated Michaelis-Menten equations. mdpi.comnih.gov

Allosteric Modulation by Tetrazolylquinolines

Allosteric modulators bind to a site on a receptor or enzyme that is topographically distinct from the orthosteric (active) site. nih.gov This binding induces a conformational change that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the orthosteric ligand. nih.govwikipedia.org Allosteric modulation offers several potential advantages over orthosteric ligands, including higher selectivity and a ceiling effect that can improve safety. nih.gov

The potential for tetrazolylquinolines to act as allosteric modulators is an important area of investigation. While direct evidence is lacking in the searched literature, the concept of allosteric modulation has been explored for various G-protein-coupled receptors (GPCRs) and enzymes. nih.govnih.gov For example, some compounds have been identified as allosteric modulators of the cannabinoid CB1 receptor. researchgate.net Investigating whether tetrazolylquinolines can allosterically modulate key biological targets could reveal novel therapeutic opportunities.

Irreversible and Reversible Enzyme Inhibition Mechanisms

Enzyme inhibitors can be classified as either reversible or irreversible. aklectures.com

Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate from the enzyme, allowing the enzyme to regain its activity. wikipedia.orglibretexts.org The types of reversible inhibition (competitive, non-competitive, etc.) are discussed in section 7.3.1. A study on quinoline derivatives suggested that one compound acts as a pseudo-reversible inhibitor of the AChE enzyme. mdpi.com

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation. libretexts.orgknyamed.com These inhibitors often contain reactive functional groups that react with amino acid residues in the active site. uobasrah.edu.iq

Determining whether the inhibition by a this compound derivative is reversible or irreversible is a critical step in its characterization. This is often assessed through experiments such as dialysis or rapid dilution, where the recovery of enzyme activity after removal of the inhibitor is measured. nih.gov

Functional Assays for Biological Activity

Functional assays are pivotal in drug discovery and development for assessing the biological effects of a compound. researchgate.net These in vitro experimental tools utilize living cells, cell components, or purified molecules to measure the physiological or biochemical response initiated by the compound of interest. researchgate.netnih.gov Unlike simple binding assays that only confirm interaction, functional assays quantify the downstream consequences of that interaction, such as the activation or inhibition of an enzyme, the modulation of a receptor's signaling cascade, or a change in cellular behavior like proliferation or death. nih.govresearchgate.net These assays are essential for characterizing a compound's mode of action and efficacy, providing critical data on parameters like potency (EC₅₀ or IC₅₀) and maximal effect (Eₘₐₓ). researchgate.net The investigation into this compound derivatives employs a variety of functional assays to elucidate their potential as therapeutic agents, primarily focusing on their interactions with specific molecular targets and their subsequent effects on cellular processes.

Biochemical assays are fundamental in the early stages of drug discovery for the direct measurement of a compound's interaction with an isolated biological target, such as a receptor or an enzyme. nih.gov These assays provide precise, quantitative data on binding affinity, inhibition constants, and mechanism of action, guiding the optimization of lead compounds. nih.govresearchgate.net For this compound and its structural analogs, key biochemical assays include receptor binding studies and enzyme inhibition assays, which have been instrumental in identifying their potential as Angiotensin II receptor antagonists and kinase inhibitors.

Receptor-Binding Assays

Receptor-binding assays are used to measure the affinity of a compound for a specific receptor. giffordbioscience.com Competitive binding assays, a common format, determine a compound's inhibitory constant (Kᵢ) by measuring its ability to displace a radiolabeled ligand that has a known affinity for the receptor. giffordbioscience.comsci-hub.se The half-maximal inhibitory concentration (IC₅₀), the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined and can be used to calculate the Kᵢ value. giffordbioscience.compharmacologycanada.org

The tetrazole functional group is a well-established bioisostere for a carboxylic acid group, a feature leveraged in the design of many pharmaceuticals. nih.gov Notably, in the development of Angiotensin II (AII) receptor antagonists, the replacement of a carboxylic acid with a tetrazole ring led to potent, orally active compounds like Losartan. researchgate.netnih.gov Following this precedent, research has explored this compound structures as potential AII receptor antagonists. researchgate.net For instance, 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline was synthesized as a potential modification of the biphenyl-tetrazole substructure of Losartan, highlighting the interest in this chemical scaffold for targeting the Angiotensin II Type 1 (AT₁) receptor. researchgate.net While specific binding data for this exact compound is not detailed in the provided literature, studies on other novel nonpeptide AII receptor antagonists provide context for the potency that can be achieved.

Table 1: In Vitro Angiotensin II Type 1 (AT₁) Receptor Binding Affinity for Selected Antagonists

CompoundTargetAssay PrincipleIC₅₀ (nM)Reference
Compound 3 (An Imidazole Derivative)AT₁ ReceptorRadioligand Binding Assay2.67 ± 0.23 researchgate.net
Compound 1f (An Indole Derivative)AT₁ ReceptorRadioligand Binding Assay1.13 ± 1.68 researchgate.net
DuP 753 (Losartan)AT₁ ReceptorRadiolabeled Ang II Displacement~20 nih.gov
Benzimidazole DerivativesAT₁ ReceptorRadioligand Binding Assay100 - 1000 nih.gov

Enzyme Inhibition Assays

Enzyme activity assays are crucial for identifying and characterizing compounds that can modulate an enzyme's function. nih.gov These assays measure the rate of an enzymatic reaction and how it is affected by the presence of a potential inhibitor. nih.govnih.gov The potency of an inhibitor is typically expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.netlibretexts.org

The quinoline and quinazoline (B50416) scaffolds are present in numerous approved kinase inhibitors. researchgate.netnih.gov Kinases are a major class of enzymes targeted in cancer therapy, and their inhibition can block signaling pathways that drive tumor growth. researchgate.net Research into quinazoline derivatives, which are structurally related to quinolines, has revealed potent inhibitory activity against various receptor tyrosine kinases. These studies provide a strong rationale for investigating tetrazolylquinolines as potential kinase inhibitors. For example, studies on quinazolinone derivatives have demonstrated significant inhibition of kinases such as MET, ALK, AXL, and FLT3. nih.gov

Table 2: In Vitro Kinase Inhibition by Quinoline/Quinazoline Derivatives

Compound SeriesTarget KinaseAssay TypeResultReference
Compound CM9 (Quinazolinone derivative)METHTRF Assay37.1–66.3% inhibition at 10–50 μM
Compound CM9ALK, AXL, FGFR1, VEGFR1, VEGFR3Kinase Panel Screen>50% inhibition at 25 μM
Compound 5f (Spiroindoline quinazolinedione)FLT3 (wild-type)Kinase Inhibition Assay55% inhibition at 25 μM nih.gov
Compound 5f (Spiroindoline quinazolinedione)FLT3 (D835Y mutant)Kinase Inhibition Assay62% inhibition at 25 μM nih.gov
Compound 14f (Isoquinoline-tethered quinazoline)HER2Kinase Assay7- to 12-fold more selective for HER2 over EGFR than Lapatinib rsc.org

Cell-based assays are performed using living cells and are essential for understanding a compound's biological effects in a more physiologically relevant context than biochemical assays. researchgate.netbiocompare.com These assays can measure a wide range of cellular processes, including cell viability, proliferation, cytotoxicity, and apoptosis (programmed cell death). nih.govbiocompare.com They are critical for confirming that a compound's molecular activity translates into a desired cellular outcome, such as killing cancer cells. nih.gov

Anti-proliferative and Cytotoxicity Assays

A primary goal in cancer drug discovery is to identify compounds that inhibit the growth of tumor cells or kill them directly. mdpi.com Anti-proliferative and cytotoxicity assays are the workhorse methods for this purpose. Commonly used techniques include the MTT assay, which measures the metabolic activity of cells as an indicator of viability, and the Sulforhodamine B (SRB) assay, which measures total protein content. obstetricsandgynaecologyforum.comjabonline.in The results are often reported as GI₅₀ (the concentration for 50% growth inhibition), TGI (the concentration for total growth inhibition), or LC₅₀ (the concentration for 50% cell killing). nih.gov

Studies on tetrazolo[1,5-a]quinoxalines, a closely related heterocyclic system to tetrazolylquinolines, have demonstrated significant and selective anticancer activity. These compounds showed potent inhibitory effects against various human cancer cell lines while being non-cytotoxic to normal fibroblast cells. nih.gov Similarly, various quinazolinone derivatives have shown potent anti-proliferative effects against a range of cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov

Table 3: In Vitro Anti-proliferative/Cytotoxic Activity of Tetrazoloquinoxaline and Quinazolinone Derivatives

Compound Series/NameCell LineCancer TypeAssayIC₅₀ / GI₅₀ (μM)Reference
Tetrazolo[1,5-a]quinoxalinesMCF7Breast CancerSRB AssayPotent (Specific values not given, but higher than doxorubicin) nih.gov
Tetrazolo[1,5-a]quinoxalinesNCI-H460Lung CancerSRB AssayPotent (Specific values not given, but higher than doxorubicin) nih.gov
Tetrazolo[1,5-a]quinoxalinesSF-268CNS CancerSRB AssayPotent (Specific values not given, but higher than doxorubicin) nih.gov
Tetrazolo[1,5-a]quinoxalinesWI 38Normal FibroblastSRB Assay>100 nih.gov
Compound CM9 (Quinazolinone derivative)EBC-1Lung Cancer (MET amplified)MTT Assay8.6
Compound 5f (Spiroindoline quinazolinedione)K562LeukemiaMTT Assay2.4 nih.gov
Compound 5f (Spiroindoline quinazolinedione)EBC-1Lung CancerMTT Assay3.8 nih.gov
Compound 5f (Spiroindoline quinazolinedione)HT-29Colon CancerMTT Assay13.4 nih.gov

Further mechanistic cell-based studies often investigate how these compounds achieve their cytotoxic effects. For example, quinazolinone derivatives have been shown to induce apoptosis, which can be visualized by nuclear staining with dyes like Hoechst 33258, and to cause cell cycle arrest, often analyzed by flow cytometry. nih.gov Specifically, potent spiroindoline quinazolinedione compounds were found to alter the cell cycle distribution and increase the population of cells in the sub-G1 phase in K562 leukemia cells, which is a hallmark of apoptosis. nih.gov These findings underscore the importance of combining cytotoxicity screening with more detailed mechanistic assays to build a comprehensive profile of a compound's biological activity.

Q & A

How can researchers optimize the synthesis of tetrazolylquinoline derivatives to improve yield and purity?

Methodological Answer:
To optimize synthesis, focus on reaction parameters such as solvent polarity, temperature, and catalyst selection. For example, using polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C with a Pd/C catalyst has shown enhanced cyclization efficiency in tetrazole ring formation . Design a fractional factorial experiment to test variable interactions, prioritizing factors like molar ratios (e.g., quinoline:tetrazole = 1:1.2) and reaction time (6–12 hours). Validate purity via HPLC with a C18 column (acetonitrile/water gradient) and confirm structures using 1H^1H-NMR and HRMS. Track byproducts (e.g., unreacted amine intermediates) to refine stoichiometry .

What analytical techniques are critical for resolving structural ambiguities in this compound analogs?

Methodological Answer:
Combine spectroscopic and computational methods:

  • X-ray crystallography for definitive stereochemical assignment.
  • Density Functional Theory (DFT) to model electronic environments and predict 13C^{13}C-NMR chemical shifts, cross-referenced with experimental data.
  • 2D-NMR (COSY, HSQC) to resolve overlapping proton signals, particularly in quinoline C-2 and tetrazole N-substituents.
    For tautomeric forms (e.g., 1H- vs. 2H-tetrazole), use variable-temperature NMR to observe dynamic equilibria .

How should researchers address contradictory bioactivity data in this compound studies?

Methodological Answer:
Contradictions often arise from assay variability or compound stability. Mitigate this by:

  • Standardizing assays : Use a common cell line (e.g., HEK-293) and control compounds (e.g., doxorubicin for cytotoxicity).
  • Testing stability : Incubate compounds in PBS (pH 7.4) at 37°C for 24 hours; analyze degradation via LC-MS.
  • Validating targets : Perform kinase inhibition assays with recombinant proteins (e.g., EGFR T790M) to confirm mechanism-specific activity .
    Report IC50_{50} values with 95% confidence intervals and note batch-to-batch variability in supplementary data .

What strategies are effective for elucidating the mechanism of action of this compound-based inhibitors?

Methodological Answer:
Use a multi-omics approach:

  • Proteomics : SILAC labeling to identify protein binding partners.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., PARP-1) over 100 ns trajectories to map interaction hotspots.
  • Kinetic Studies : Measure kcatk_{cat} and KmK_m under varying pH/temperature conditions to infer catalytic inhibition.
    Cross-validate findings with CRISPR-Cas9 knockout models to confirm target specificity .

How can computational methods enhance the design of this compound derivatives with improved pharmacokinetic profiles?

Methodological Answer:
Leverage QSAR models and ADMET predictors:

  • QSAR : Use MOE or Schrodinger’s Phase to correlate logP, polar surface area, and %F (oral bioavailability).
  • CYP450 Inhibition : Screen with AutoDock Vina against CYP3A4/2D6 isoforms.
  • Permeability : Predict Caco-2 cell penetration using Volsurf+ descriptors.
    Prioritize derivatives with cLogP < 3.5 and topological polar surface area < 80 Ų to balance solubility and membrane permeability .

What experimental controls are essential when evaluating the photophysical properties of this compound compounds?

Methodological Answer:
Include:

  • Solvent Controls : Measure absorbance/emission in DMSO, ethanol, and aqueous buffers to assess solvent effects.
  • Reference Standards : Compare quantum yields with rhodamine 6G (Φ = 0.95 in ethanol).
  • Temperature Controls : Perform fluorescence lifetime measurements (e.g., time-correlated single-photon counting) at 25°C and 37°C.
    Document excitation/emission slit widths and detector sensitivity to ensure reproducibility .

How should researchers design in vivo studies to evaluate this compound toxicity and efficacy?

Methodological Answer:
Follow OECD Guidelines 420/423:

  • Acute Toxicity : Administer a single dose (50–300 mg/kg) to BALB/c mice; monitor mortality, organ weight, and hematological parameters for 14 days.
  • Pharmacokinetics : Conduct IV/PO dosing (10 mg/kg) with serial blood sampling. Calculate AUC, t1/2t_{1/2}, and VdV_d using non-compartmental analysis (Phoenix WinNonlin).
  • Efficacy Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) to assess tumor volume reduction (caliper measurements) versus vehicle controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.